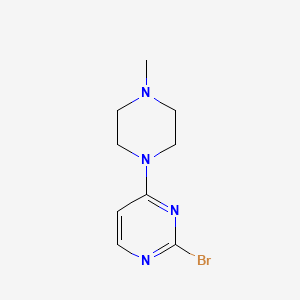
2-Bromo-4-(4-methylpiperazin-1-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic organic compound that features a bromine atom and a methylpiperazine group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine can be synthesized through a one-step reaction involving 5-bromo-2-chloropyrimidine and N-methylpiperazine . The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can include nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (S_NAr): Common nucleophiles include amines, thiols, and alkoxides. The reaction typically requires a polar aprotic solvent and a base.
Palladium-Catalyzed Cross-Coupling: Reagents such as arylboronic acids or stannanes are used in the presence of a palladium catalyst and a base. Solvents like toluene or DMF are often employed.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting with an amine could yield an aminopyrimidine derivative, while a cross-coupling reaction with an arylboronic acid would produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperazine ring can influence the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: A positional isomer with the bromine atom at a different position on the pyrimidine ring.
Uniqueness
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine is unique due to the specific positioning of the bromine atom and the methylpiperazine group on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H13BrN4 |
|---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
2-bromo-4-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H13BrN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3 |
InChI-Schlüssel |
PVLRXWYBBNLOGV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


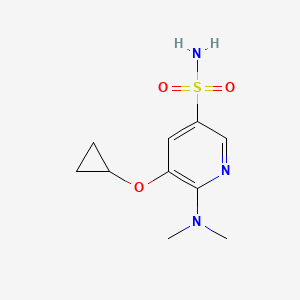
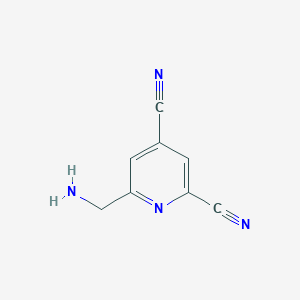


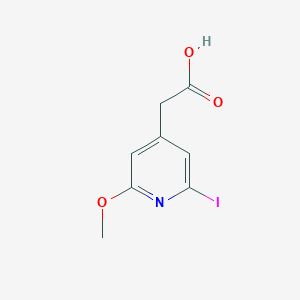
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)

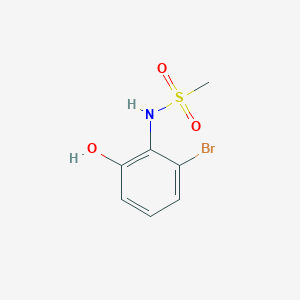
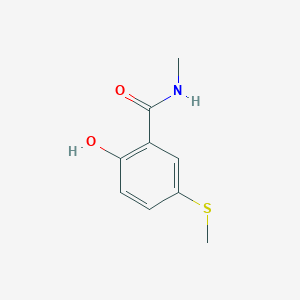

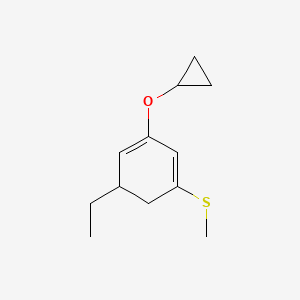
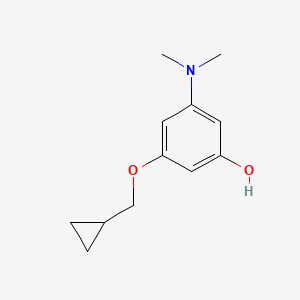
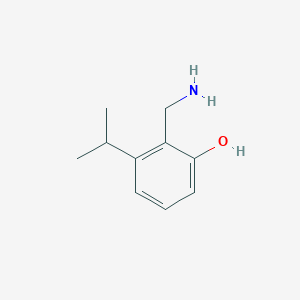
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
